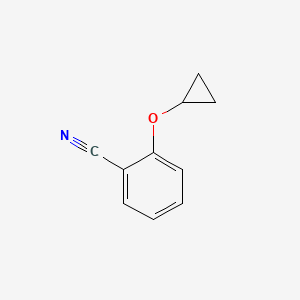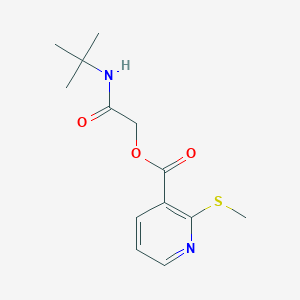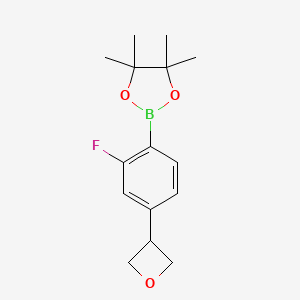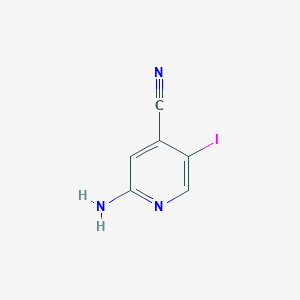![molecular formula C16H15N5S2 B13355370 2-{3-[(Propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13355370.png)
2-{3-[(Propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl [6-(2-quinolinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a complex heterocyclic compound that incorporates a quinoline moiety, a triazole ring, and a thiadiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl [6-(2-quinolinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline derivative is then reacted with hydrazine to form the triazole ring. Subsequent reactions with sulfur-containing reagents lead to the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Propyl [6-(2-quinolinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline and triazole rings can be reduced under specific conditions to form dihydro derivatives.
Substitution: The propyl group and the methyl sulfide moiety can be substituted with other alkyl or aryl groups using appropriate reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve the use of solvents such as methanol or ethanol and may require heating or the use of catalysts .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Propyl [6-(2-quinolinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antimicrobial agent, with activity against both Gram-positive and Gram-negative bacteria
Medicine: It is being investigated for its potential use as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation
Industry: It can be used in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of propyl [6-(2-quinolinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves its interaction with specific molecular targets. In biological systems, it can bind to bacterial DNA gyrase and topoisomerase IV, inhibiting their activity and leading to the death of bacterial cells . In cancer cells, it can inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: These compounds share the quinoline moiety and have similar biological activities.
Triazole derivatives: These compounds contain the triazole ring and are known for their antimicrobial and anticancer properties.
Thiadiazole derivatives: These compounds have the thiadiazole ring and are used in various medicinal and industrial applications
Uniqueness
Its ability to interact with multiple molecular targets makes it a versatile compound for research and development .
Properties
Molecular Formula |
C16H15N5S2 |
|---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
3-(propylsulfanylmethyl)-6-quinolin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H15N5S2/c1-2-9-22-10-14-18-19-16-21(14)20-15(23-16)13-8-7-11-5-3-4-6-12(11)17-13/h3-8H,2,9-10H2,1H3 |
InChI Key |
SXYCNFXWAAEBOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCC1=NN=C2N1N=C(S2)C3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-(4-fluorobenzyl)-4-piperidinyl]propanamide](/img/structure/B13355308.png)
![12-Phenyl-12,14-dihydrobenzo[a]indolo[3,2-h]carbazole](/img/structure/B13355315.png)

![4-((4-Hydroxy-2-oxo-4,6,7,7a-tetrahydro-2H-furo[3,2-c]pyran-7-yl)oxy)-4-oxobutanoic acid](/img/structure/B13355318.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-((1-(4-ethoxyphenyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B13355334.png)

![6-chloro-N-[(2-fluorophenyl)methyl]pyridine-3-carboxamide](/img/structure/B13355343.png)
![6-{3-[(2-Chlorobenzyl)oxy]phenyl}-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355348.png)
![6-(1,3-Benzodioxol-5-yl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355380.png)
![3-[(benzylsulfanyl)methyl]-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355382.png)

